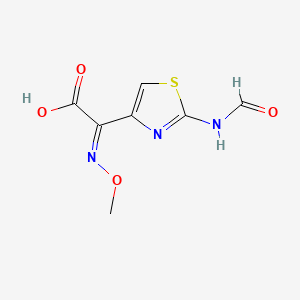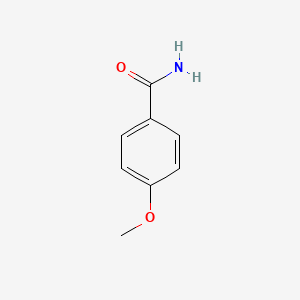
4-Methoxybenzamide
Overview
Description
It is a white crystalline powder with a melting point of 164-167°C . This compound is a member of the benzamide family and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the amide group (-CONH2).
Mechanism of Action
Target of Action
4-Methoxybenzamide, also known as p-Anisamide, is a small molecule that primarily targets the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 is a key enzyme involved in the base excision repair (BER) pathway, which is crucial for repairing single-strand breaks in DNA .
Mode of Action
It is known to interact with its target, parp1, and potentially influence its activity . This interaction could lead to changes in the DNA repair process, affecting the integrity and stability of the genome.
Pharmacokinetics
For instance, how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
Given its potential role in influencing the ber pathway and parp1 activity, it could potentially affect dna repair processes and genomic stability .
Biochemical Analysis
. .
Biochemical Properties
4-Methoxybenzamide has been found to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These properties suggest that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by scavenging free radicals and chelating metals . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
Current research has primarily focused on the synthesis and characterization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzamide can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds as follows: [ \text{CH3OC6H4COOH} + \text{NH3} \rightarrow \text{CH3OC6H4CONH2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 4-methoxybenzonitrile with water in the presence of a catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction of this compound can yield 4-methoxyaniline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyaniline.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anti-cancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxybenzamide: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.
4-Chlorobenzamide: Contains a chlorine atom (-Cl) instead of a methoxy group.
4-Nitrobenzamide: Contains a nitro group (-NO2) instead of a methoxy group.
Uniqueness: 4-Methoxybenzamide is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other benzamides may not be as effective .
Properties
IUPAC Name |
4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPYIYFQVTFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879434 | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-93-9, 8424-93-9 | |
| Record name | 4-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-methoxybenzamide exhibit any known biological activity?
A1: Yes, research suggests this compound derivatives demonstrate anti-viral activity, specifically against Enterovirus 71 (EV71) strains. [] These derivatives act as inhibitors, effectively targeting the virus and reducing its ability to replicate. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C8H9NO2. Its molecular weight is 151.16 g/mol.
Q3: What spectroscopic data is available for characterizing this compound?
A3: Various spectroscopic techniques are used to characterize this compound, including:* NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []* Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns. []* Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on characteristic absorption bands.
Q4: How do structural modifications to this compound impact its activity?
A4: Research indicates that introducing specific substituents on the phenyl ring of this compound derivatives can significantly influence their potency and selectivity against certain targets. For instance, the addition of a bromine atom at the para position of the N-phenyl ring significantly enhances the anti-EV71 activity. [] Furthermore, modifications to the amide linkage and alkoxy groups can also affect the inhibitory activity of these compounds, particularly against PDE IV. []
Q5: Are there any known formulation strategies to improve the stability or solubility of this compound?
A5: While specific formulation strategies for this compound itself are not detailed in the provided research, similar compounds have been investigated for targeted drug delivery. For instance, this compound has been utilized in conjunction with gold core silica shell nanospheres to facilitate combinatorial drug delivery of doxorubicin and acridine orange for potential cancer therapy. []
Q6: What is known about the pharmacokinetic profile of this compound derivatives?
A6: Studies on a related compound, [131I]N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide ([131I]IMBA), demonstrate favorable pharmacokinetics for melanoma imaging. [] It exhibits high tumor uptake, rapid renal clearance, and low non-target tissue background, making it promising for diagnostic applications. []
Q7: Has the efficacy of this compound or its derivatives been demonstrated in cellular or animal models?
A7: Yes, research demonstrates the in vitro and in vivo efficacy of this compound derivatives: * Anti-viral activity: A study highlighted the effectiveness of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) against various EV71 strains, showing promising antiviral activity in vitro. []* Melanoma imaging: In vivo studies utilizing [131I]IMBA in mice models successfully visualized both primary subcutaneous tumors and lung metastases, demonstrating its potential for melanoma detection. []
Q8: Which analytical techniques are employed in the study of this compound?
A8: Researchers utilize a range of analytical techniques to study this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation and confirming the identity of synthesized compounds. []* Mass Spectrometry (MS): Employed to verify molecular weight and analyze fragmentation patterns. [] * High-Performance Liquid Chromatography (HPLC): Used to isolate and purify this compound from complex mixtures, as demonstrated in studies isolating it from plant extracts. []* Bioassays: Various bioassays, including antimicrobial, cytotoxic, and antiviral assays, are employed to assess the biological activity of this compound and its derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


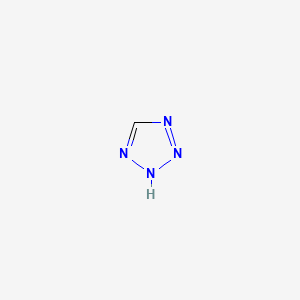
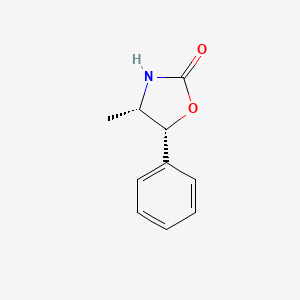

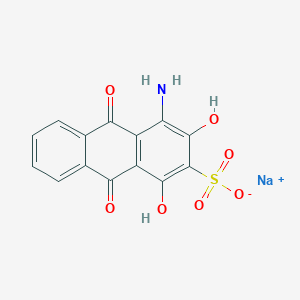
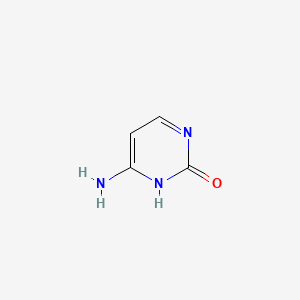

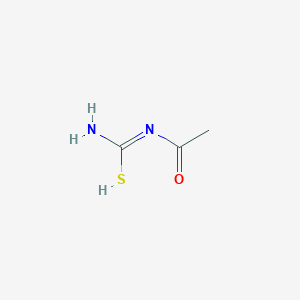
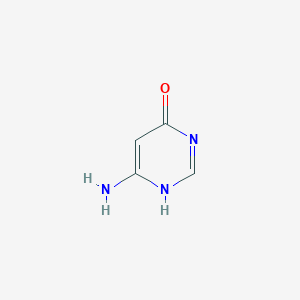
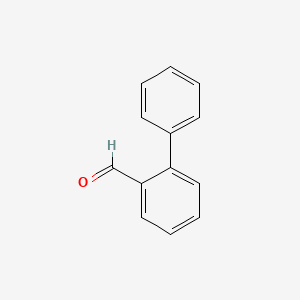
![(3S,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7767441.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7767475.png)
